Ethyl 9-methyl-8-oxo-5-phenyl-8,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
CAS No.: 1021047-17-5
Cat. No.: VC6185846
Molecular Formula: C18H15N5O3
Molecular Weight: 349.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021047-17-5 |
|---|---|
| Molecular Formula | C18H15N5O3 |
| Molecular Weight | 349.35 |
| IUPAC Name | ethyl 13-methyl-12-oxo-8-phenyl-2,3,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10-pentaene-11-carboxylate |
| Standard InChI | InChI=1S/C18H15N5O3/c1-3-26-17(25)13-9-12-14(11-7-5-4-6-8-11)21-18-19-10-20-23(18)15(12)22(2)16(13)24/h4-10H,3H2,1-2H3 |
| Standard InChI Key | VVBXSRSHFADODL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(N(C1=O)C)N3C(=NC=N3)N=C2C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s IUPAC name reflects its intricate fused-ring system: a pyrido[3,2-e]triazolo[1,5-a]pyrimidine core substituted with methyl, phenyl, and ethyl carboxylate groups. Key structural features include:
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Pyrido[3,2-e]triazolo[1,5-a]pyrimidine backbone: A tricyclic system formed by fusion of pyridine (six-membered), triazole (five-membered), and pyrimidine (six-membered) rings.
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Substituents:
X-ray crystallographic studies of analogous compounds, such as ethyl 8-phenyl-6-methyl-[1, triazolo[1,5-a]pyridine-7-carboxylate, reveal near-planar fused-ring systems (r.m.s. deviation = 0.0068 Å) with dihedral angles of 61.4° between the central scaffold and phenyl substituents . Such geometric features suggest conformational rigidity that may optimize target binding in biological systems.
Synthetic Methodologies
Conventional Multi-Step Synthesis
The synthesis of pyrido-triazolo-pyrimidine derivatives typically involves sequential condensation and cyclization reactions. A generalized route for related structures includes:
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Formation of the pyrimidine ring: Condensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with diketones (e.g., 1-phenylbutane-1,3-dione) in acetic acid under reflux .
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Triazole annulation: Cyclization via nucleophilic attack and dehydration, often catalyzed by Lewis acids or Brønsted bases.
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Functionalization: Introduction of methyl and phenyl groups through alkylation or Friedel-Crafts reactions .
For the target compound, chlorination of intermediate carboxylic acids (e.g., 5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-2-carboxylic acid) followed by esterification with ethanol may yield the ethyl carboxylate derivative .
Green Chemistry Approaches
Recent advances emphasize ecofriendly synthesis. The use of 4,4'-trimethylenedipiperidine as a dual-function additive (Lewis base and hydrogen-bond acceptor) enables efficient cyclocondensation in water-ethanol mixtures (1:1 v/v) at reflux . This method achieves yields comparable to traditional protocols while reducing toxic byproducts.
Table 1: Comparison of Synthetic Methods
| Parameter | Traditional Method | Green Method |
|---|---|---|
| Solvent | Acetic acid | Water-Ethanol (1:1) |
| Catalyst | H₂SO₄ | 4,4'-Trimethylenedipiperidine |
| Temperature | 100–120°C | 65–80°C |
| Yield | 70–85% | 82–89% |
| Reaction Time | 8–12 hours | 4–6 hours |
Structural Characterization Techniques
Spectroscopic Analysis
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FTIR: Key absorptions include N-H stretches (3200–3300 cm⁻¹), C=O (1690–1710 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
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¹H NMR: Distinct signals for ethyl ester protons (δ 1.35–1.40 ppm, triplet; δ 4.30–4.35 ppm, quartet), methyl group (δ 2.50 ppm, singlet), and phenyl protons (δ 7.20–7.60 ppm, multiplet) .
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¹³C NMR: Carboxylate carbon at δ 165–170 ppm, pyrimidine carbons between δ 150–160 ppm, and aromatic carbons at δ 120–140 ppm .
X-Ray Crystallography
Single-crystal studies of analogous compounds reveal:
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Planarity: Fused-ring systems exhibit r.m.s. deviations < 0.01 Å, promoting stacking interactions .
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Intermolecular Interactions: Centrosymmetric dimers stabilized by C–H⋯N hydrogen bonds (2.8–3.0 Å) .
Biological Activities and Applications
Antimicrobial Properties
Compounds with similar scaffolds exhibit MIC values of 8–32 μg/mL against E. coli and S. aureus, likely via inhibition of DNA gyrase .
Anticancer Activity
Pyrido-triazolo-pyrimidines inhibit topoisomerase II and induce apoptosis in HeLa cells (EC₅₀ = 12–25 μM) . The ethyl carboxylate group may enhance cell membrane permeability compared to carboxylic acid analogs .
Future Research Directions
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Pharmacological Profiling: In vitro screening against viral, bacterial, and cancer cell lines.
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Derivatization: Synthesis of amide or hydrazide derivatives from the ethyl carboxylate precursor.
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Computational Studies: Molecular docking to predict target binding sites and optimize substituent patterns.
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